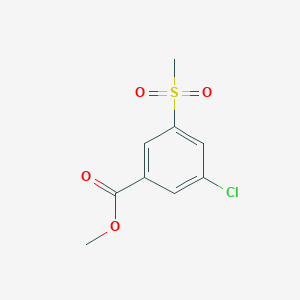

Methyl 3-chloro-5-(methylsulfonyl)benzoate

Description

Methyl 3-chloro-5-(methylsulfonyl)benzoate is a substituted benzoate ester characterized by a chlorine atom at the 3-position, a methylsulfonyl group at the 5-position, and a methyl ester at the para position of the benzene ring. This compound is structurally distinct due to its electron-withdrawing substituents (chloro and methylsulfonyl), which influence its reactivity, solubility, and applications. Its methyl ester group enhances stability compared to carboxylic acid derivatives, making it suitable for pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name |

methyl 3-chloro-5-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-14-9(11)6-3-7(10)5-8(4-6)15(2,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCZZEUSRLLRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-(methylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-methylsulfonylbenzoate using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors and precise temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Methyl 3-chloro-5-(methylsulfonyl)benzoate is a compound of increasing interest in various scientific fields, particularly in organic synthesis, medicinal chemistry, and biological research. This article explores its applications, supported by comprehensive data and case studies.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in organic chemistry. For instance, it can be utilized to develop sulfonamide derivatives, which are known for their biological activity.

Pharmaceutical Development

The compound has been identified as a precursor in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties. Its sulfonyl group is particularly valuable for enhancing the solubility and bioavailability of drug candidates. Research has indicated that derivatives of this compound exhibit promising activity against various biological targets, including cancer cells and bacterial pathogens.

Recent studies have demonstrated that this compound and its derivatives can inhibit specific protein interactions critical for tumor growth. For example, compounds derived from this structure have been shown to disrupt the MYC-WDR5 protein-protein interaction, which is significant in the context of MYC-driven tumors. This mechanism highlights the potential of this compound in developing targeted cancer therapies .

Antimycobacterial Activity

Research has also explored the antimycobacterial properties of related compounds. For instance, derivatives synthesized from this compound have shown activity against Mycobacterium tuberculosis, indicating its potential use in tuberculosis treatment regimens .

Table 1: Summary of Biological Activities

| Compound | Biological Activity | Target | Reference |

|---|---|---|---|

| This compound | Inhibits MYC-WDR5 interaction | MYC oncogene | |

| Derivative A | Antimycobacterial | Mtb | |

| Derivative B | Anti-inflammatory | COX enzymes |

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Methylation of benzoic acid with methylsulfonyl chloride | Methyl benzoate derivative |

| 2 | Chlorination using thionyl chloride | This compound |

Case Study 1: Targeting MYC Oncogene

A study focused on the development of small molecule inhibitors targeting the MYC-WDR5 interaction utilized this compound as a scaffold. The research demonstrated that modifications to this compound could enhance binding affinity and specificity towards MYC, providing a promising avenue for cancer therapeutics .

Case Study 2: Antimycobacterial Screening

In another study, phenotypic screening against Mycobacterium tuberculosis led to the identification of sulfone derivatives based on this compound. These compounds exhibited potent activity and were further evaluated for their pharmacokinetic profiles in vivo, highlighting their potential as new treatments for tuberculosis .

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-(methylsulfonyl)benzoate depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and modulating enzymatic activity. The molecular targets and pathways involved vary based on the specific biological system under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs of Methyl 3-chloro-5-(methylsulfonyl)benzoate, emphasizing substituent variations and their implications:

*Note: CAS No. 153203-53-3 is inferred from , which lists closely related derivatives.

Key Observations:

- Substituent Reactivity: The methylsulfonyl group (-SO₂Me) in the target compound is less reactive than chlorosulfonyl (-SO₂Cl) groups found in analogs like CID 43436724, which are prone to nucleophilic substitution . Conversely, trifluoromethyl (-CF₃) groups (e.g., 886496-83-9) enhance lipophilicity and metabolic stability, making them valuable in medicinal chemistry .

- Electrophilic vs. Stabilizing Groups: The benzoyl chloride analog (886496-83-9) is highly electrophilic due to the -COCl group, necessitating careful handling , whereas the methyl ester in the target compound improves stability and reduces toxicity .

- Positional Effects: Substituent positions significantly impact biological activity. For example, methyl dihydroxy benzoates () with hydroxyl groups at 2,4-positions exhibit α-glucosidase inhibition, whereas the target’s chloro and sulfonyl groups likely favor interactions in enzyme-binding pockets or material science applications .

Physicochemical and Application-Based Comparisons

Solubility and Polarity:

- The methylsulfonyl group in the target compound increases polarity, enhancing solubility in polar solvents (e.g., acetone, DMSO) compared to trifluoromethyl analogs, which are more lipophilic .

- The methoxymethyl substituent in CID 43436724 introduces ether solubility, broadening its utility in organic synthesis .

Hazard Profiles:

Research Findings and Implications

- Synthetic Utility: The target compound’s methyl ester and sulfonyl groups enable versatile functionalization. For example, hydrolysis of the ester could yield carboxylic acid derivatives for metal-organic frameworks (MOFs), while the sulfonyl group facilitates sulfonamide formation .

Biological Activity

Methyl 3-chloro-5-(methylsulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and its therapeutic potential.

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : C10H11ClO4S

- Molecular Weight : 264.71 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in various metabolic pathways.

Potential Targets:

- Tyrosinase Inhibition : Compounds related to this compound have shown significant inhibitory effects on tyrosinase, an enzyme crucial for melanin production. This property suggests potential applications in treating hyperpigmentation disorders.

- Enzyme Inhibition : The compound may also inhibit other enzymes involved in inflammatory processes, similar to findings with related benzoate derivatives .

Biological Assays and Findings

The biological efficacy of this compound has been evaluated through various assays:

Tyrosinase Inhibition Assay

- Objective : To assess the compound's ability to inhibit tyrosinase activity.

- Methodology : The assay was performed using mushroom tyrosinase with l-DOPA as a substrate.

- Results : The IC50 value for this compound was found to be significantly lower than that of standard inhibitors, indicating strong inhibitory activity.

Cytotoxicity Assay

- Objective : To determine the cytotoxic effects on B16F10 melanoma cells.

- Results : this compound exhibited low cytotoxicity at concentrations up to 20 µM, suggesting a favorable safety profile for further development.

Case Studies

- Study on Melanin Production : A study demonstrated that analogs of this compound effectively reduced melanin production in B16F10 cells by inhibiting tyrosinase activity, supporting its potential use in cosmetic formulations aimed at skin lightening .

- Anti-inflammatory Potential : Related compounds have shown promise as anti-inflammatory agents by inhibiting COX enzymes, which are implicated in pain and inflammation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.